molecular formula C10H6ClNOS B2752449 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde CAS No. 1206974-69-7

2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B2752449
CAS No.: 1206974-69-7
M. Wt: 223.67
InChI Key: RKGVAKDKVLXTCZ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring substituted with a 3-chlorophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-chlorobenzaldehyde with thioamide under acidic conditions, followed by oxidation to introduce the aldehyde group at the 5-position of the thiazole ring. The reaction conditions often involve the use of catalysts such as phosphorus pentasulfide (P4S10) or sulfurizing agents .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of the thiazole ring through cyclization reactions, followed by selective chlorination and oxidation steps to achieve the desired product. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, with reagents like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3), often in the presence of catalysts or under reflux conditions.

Major Products:

    Oxidation: 2-(3-Chlorophenyl)-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-(3-Chlorophenyl)-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions are crucial for the compound’s biological activity and therapeutic potential .

Comparison with Similar Compounds

    2-(4-Chlorophenyl)-1,3-thiazole-5-carbaldehyde: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.

    2-(3-Bromophenyl)-1,3-thiazole-5-carbaldehyde: Bromine substituent instead of chlorine.

    2-(3-Methylphenyl)-1,3-thiazole-5-carbaldehyde: Methyl group instead of chlorine.

Uniqueness: 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-(3-chlorophenyl)-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS/c11-8-3-1-2-7(4-8)10-12-5-9(6-13)14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGVAKDKVLXTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206974-69-7
Record name 2-(3-chlorophenyl)-1,3-thiazole-5-carbaldehyde
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